molecular formula C13H8Cl2O2 B6378659 MFCD18314820 CAS No. 1261944-92-6

MFCD18314820

Cat. No.: B6378659
CAS No.: 1261944-92-6
M. Wt: 267.10 g/mol
InChI Key: VBWDLAQPFBVQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For instance, compounds such as CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330) share functional groups and synthesis methodologies that may parallel MFCD18314820. These compounds often belong to classes like boronic acids, halogenated aromatics, or heterocyclic systems, which are critical in pharmaceuticals and materials science .

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWDLAQPFBVQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685282
Record name 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-92-6
Record name 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-3-hydroxy [1,1’-biphenyl]-4-carbaldehyde typically involves the chlorination of a biphenyl derivative followed by the introduction of a hydroxyl group and an aldehyde group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxylation can be achieved using reagents like sodium hydroxide or potassium hydroxide. The aldehyde group is introduced through formylation reactions, commonly using reagents like dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and hydroxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure high yield and efficiency, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-3-hydroxy [1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of 2’,5’-Dichloro-3-hydroxy [1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 2’,5’-Dichloro-3-hydroxy [1,1’-biphenyl]-4-methanol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2’,5’-Dichloro-3-hydroxy [1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3-hydroxy [1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the hydroxyl and aldehyde groups, play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogenated Boronic Acids (e.g., CAS 1046861-20-4): Exhibit moderate solubility (0.24 mg/ml) and lipophilicity (LogP 2.15), making them suitable for Suzuki-Miyaura coupling reactions.
  • Brominated Aromatics (e.g., CAS 1761-61-1): Higher solubility (0.687 mg/ml) and simpler synthesis routes using green catalysts highlight their utility in industrial applications.
  • Complex Heterocycles (e.g., CAS 428854-24-4) : Higher molecular weight (350.35 g/mol) and fluorine substitution suggest enhanced metabolic stability but lower solubility, typical of kinase inhibitors or antiviral agents .
2.2 Pharmacological Profiles
Property CAS 1046861-20-4 CAS 1761-61-1
BBB Permeability Yes Not reported
P-gp Substrate No Not reported
CYP Inhibition No Not reported
Safety Alerts 1.0 (Brenk) H302 (Acute toxicity)

Key Observations :

  • CAS 1046861-20-4: Shows BBB permeability but lacks P-gp substrate activity, making it a candidate for CNS-targeted drug delivery. No CYP inhibition reduces drug-drug interaction risks .
  • CAS 1761-61-1 : Marked with acute toxicity (H302), necessitating careful handling in industrial settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.